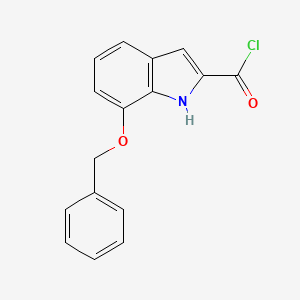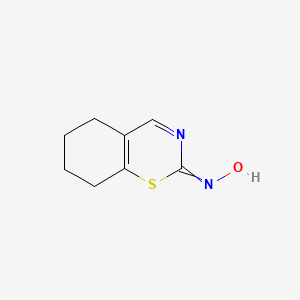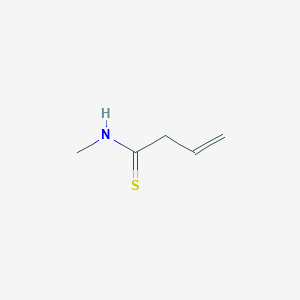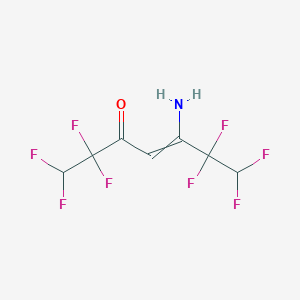
7-(Benzyloxy)-1H-indole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-1H-indole-2-carbonyl chloride: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The compound features a benzyloxy group attached to the seventh position of the indole ring and a carbonyl chloride group at the second position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1H-indole-2-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-(Benzyloxy)-1H-indole. This can be achieved by reacting 7-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Carbonyl Chloride: The 7-(Benzyloxy)-1H-indole is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the carbonyl chloride group at the second position of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 7-(Benzyloxy)-1H-indole-2-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate can lead to the formation of indole-2-carboxylic acid derivatives.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2): for chlorination.
Potassium carbonate (K2CO3): as a base for the initial benzylation step.
Palladium catalysts: for coupling reactions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Indole-2-carboxylic acid derivatives: from oxidation reactions.
Biaryl compounds: from coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-(Benzyloxy)-1H-indole-2-carbonyl chloride is used as an intermediate in the synthesis of various indole-based compounds
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. Researchers investigate the compound for its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs. It is also used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-1H-indole-2-carbonyl chloride depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the carbonyl chloride group, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-1H-indole-2-carbonyl chloride: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
7-(Methoxy)-1H-indole-2-carbonyl chloride: Contains a methoxy group instead of a benzyloxy group, potentially affecting its chemical properties and applications.
7-(Benzyloxy)-1H-indole-3-carbonyl chloride: The carbonyl chloride group is at the third position, which may influence its reactivity and interaction with biological targets.
Uniqueness: The presence of both the benzyloxy group and the carbonyl chloride group at specific positions on the indole ring makes 7-(Benzyloxy)-1H-indole-2-carbonyl chloride a unique compound with distinct chemical properties. This structural arrangement allows for targeted modifications and the development of novel compounds with desired biological activities.
Eigenschaften
CAS-Nummer |
84639-24-7 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
7-phenylmethoxy-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C16H12ClNO2/c17-16(19)13-9-12-7-4-8-14(15(12)18-13)20-10-11-5-2-1-3-6-11/h1-9,18H,10H2 |
InChI-Schlüssel |
FYNZRYIQOOMYJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)




![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)





![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)

